3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-8-13-12(16-9)14-11(15)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHVUIYGDNVFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-5-methylthiazole with cyclopentylamine under suitable conditions.
Amidation Reaction: The resulting thiazole derivative is then subjected to an amidation reaction with propanoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Key Differences in Structure and Activity
Cyclopentyl vs. Oxadiazole-Sulfanyl Groups
- Target Compound : The cyclopentyl group enhances hydrophobicity, likely improving binding to hydrophobic pockets (e.g., PTP1B active site) .
Thiazole Ring Modifications
- 5-Methylthiazole (Target Compound) : The methyl group stabilizes the thiazole ring, reducing metabolic degradation compared to unsubstituted analogs .
Propanamide Linker Variations
- Benzimidazole-Isoxazole Hybrid (Compound 8) : The rigid benzimidazole group may restrict conformational flexibility, impacting target selectivity .
Biological Activity
3-Cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by a cyclopentyl group and a thiazole moiety, suggests potential interactions with various biological targets. This article provides a detailed examination of its biological activity, supported by data tables and research findings.
- Molecular Formula : C12H18N2OS
- Molecular Weight : 238.35 g/mol
- InChI Key : OCHVUIYGDNVFCO-UHFFFAOYSA-N
- SMILES Notation : Cc1cnc(s1)NC(=O)CCC2CCCC2
The biological activity of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially influencing inflammatory responses and cellular proliferation.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness in inhibiting various cellular processes:
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of Prostaglandin Synthesis | <0.001 | |
| Anti-inflammatory Activity | 0.003 | |
| Cytotoxicity against Glioma Cells | >50 (non-cytotoxic) |
These findings indicate that the compound possesses potent anti-inflammatory properties while exhibiting low cytotoxicity, making it a candidate for further drug development.
Case Study 1: Anti-inflammatory Effects
A study evaluated the effects of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide on murine macrophages. The results showed significant inhibition of IL-1 stimulated bone resorption and PGE2 production with IC50 values of and mol/L, respectively. These findings support the compound's potential as a novel anti-inflammatory agent.
Case Study 2: Glioma Cell Viability
Another investigation focused on the compound's impact on glioma cell lines. It was found to inhibit cell proliferation effectively while inducing necroptosis and autophagy pathways. Normal astrocytes displayed significantly less susceptibility to this compound, highlighting its selective toxicity towards malignant cells.
Structural Analysis
The structural integrity of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been confirmed through various spectroscopic techniques:
| Technique | Details |
|---|---|
| NMR Spectroscopy | Conducted at 600 MHz in DMSO at 298K; provided detailed insight into molecular conformation. |
| Mass Spectrometry | Confirmed molecular weight and purity levels essential for pharmacological assessments. |
Q & A
Q. What are the established synthetic routes for 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyclopentylpropanoyl chloride with 5-methyl-1,3-thiazol-2-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dioxane or THF) and temperature (20–25°C) critically affect yield and purity, as seen in analogous syntheses of thiazol-2-yl propanamides . Alternative pathways using succinic anhydride derivatives, as demonstrated for structurally similar compounds, may also be adaptable but require optimization of amine coupling steps .
Q. How is 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography, as applied to analogous thiazolyl carboxamides (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide), provides definitive proof of molecular geometry and hydrogen-bonding interactions . Quantum chemical calculations (e.g., DFT) further validate electronic properties and tautomeric stability, as shown for related propanamides .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
- Methodological Answer : Quantum chemical reaction path searches (e.g., using density functional theory) predict intermediate stability and transition states, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental workflows narrow optimal conditions by analyzing reaction energetics and solvent effects . AI-driven platforms, such as COMSOL Multiphysics, enable real-time simulation of reaction kinetics and mass transfer, accelerating parameter optimization (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?
- Methodological Answer : Comparative analysis of structural analogs (e.g., varying cyclopentyl or thiazole substituents) can isolate structure-activity relationships (SARs). For instance, studies on N-(thiazol-2-yl)acetamides highlight how minor functional group changes (e.g., methyl vs. acetyl substituents) alter bioactivity . Statistical meta-analysis of dose-response curves and assay conditions (e.g., cell line variability) is critical, as outlined in methodologies for handling conflicting pharmacological data .
Q. How do experimental design (DoE) principles enhance the scalability of this compound’s synthesis?
- Methodological Answer : Factorial designs (e.g., Box-Behnken or Taguchi methods) systematically evaluate variables like reagent stoichiometry, solvent polarity, and catalyst type. For example, a 3-factor DoE reduced the number of experiments by 40% in optimizing similar triazole-propanamide syntheses while maximizing yield . Response surface models (RSMs) further identify non-linear interactions, enabling robust scale-up protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
